molecular formula C19H23FN2 B8301514 1,4-Dibenzyl-2-(fluoromethyl)piperazine

1,4-Dibenzyl-2-(fluoromethyl)piperazine

Numéro de catalogue: B8301514
Poids moléculaire: 298.4 g/mol
Clé InChI: SDEMZAXQOIWPPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,4-Dibenzyl-2-(fluoromethyl)piperazine is a piperazine derivative characterized by two benzyl groups at the 1- and 4-positions and a fluoromethyl substituent at the 2-position. Its molecular formula is C₁₉H₂₂FN₂, with a molecular weight of 297.40 g/mol. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. This compound’s structural features suggest applications in antibacterial agents (e.g., quinolone derivatives) and central nervous system (CNS) therapeutics, as fluorinated groups often enhance bioavailability and target specificity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dibenzyl-2-(fluoromethyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves nucleophilic substitution or alkylation reactions. For fluorinated piperazines, a common approach is reacting fluorinated benzyl halides with piperazine derivatives. For example:

  • Stepwise alkylation: Sequential benzylation using benzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to control regioselectivity .
  • Fluoromethyl introduction: Use propargyl bromide or fluorinated alkyl halides under controlled temperatures (room to 50°C) with TLC monitoring (hexane:ethyl acetate gradients) to track intermediates .
  • Purification: Column chromatography (silica gel, 1:8 ethyl acetate:hexane) and recrystallization improve purity. Yield optimization requires stoichiometric balancing of reactants and avoiding overalkylation .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl CH₂ at δ 3.5–4.5 ppm; fluoromethyl CF₂ at δ 4.2–4.8 ppm). ¹⁹F NMR confirms fluorination .
  • X-ray crystallography: Single-crystal diffraction (CCDC deposition) resolves stereochemistry and hydrogen-bonding networks. For example, piperazine rings often adopt chair conformations, with fluoromethyl groups influencing packing stability .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What strategies are effective in evaluating the biological activity of fluorinated piperazine derivatives, and how can in vitro assays be designed to assess their pharmacological potential?

Answer:

  • Enzyme inhibition assays: Screen against targets like kinases or GPCRs using fluorogenic substrates or radioligand binding (e.g., ATP-competitive assays for kinase inhibitors) .
  • Cellular viability assays: MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (IC₅₀ calculations) guide potency evaluation .
  • Molecular docking: Autodock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., dopamine D2 or serotonin 5-HT1A) .

Q. How do structural modifications at the 2-(fluoromethyl) position influence the compound's physicochemical and pharmacokinetic properties?

Answer:

  • Lipophilicity: Fluoromethyl groups increase logP (measured via shake-flask or HPLC), enhancing blood-brain barrier penetration .
  • Metabolic stability: Fluorine reduces CYP450-mediated oxidation. Microsomal assays (human liver microsomes) quantify metabolic half-life improvements .
  • Solubility: Polar fluoromethyl substituents improve aqueous solubility (measured via nephelometry), critical for oral bioavailability .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be addressed using chromatographic techniques?

Answer:

  • Matrix interference: Biological samples (plasma, tissue) require SPE or protein precipitation (acetonitrile) before HPLC .
  • Column selection: Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases (acetonitrile:0.1% TFA) resolve peaks from endogenous compounds .
  • Detection: UV at 254 nm or MS/MS (MRM mode) enhances sensitivity for low-abundance analytes .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT be utilized to predict the target interactions and reactivity of this compound?

Answer:

  • Docking studies: AutoDock or Glide predicts binding affinities to neurological targets (e.g., dopamine receptors). Flexible ligand sampling accounts for piperazine ring puckering .
  • DFT calculations: Gaussian 09 optimizes geometries at B3LYP/6-31G* level, revealing electrophilic sites (e.g., fluoromethyl C-F bond polarization) for reaction planning .
  • MD simulations: GROMACS models stability in lipid bilayers, predicting membrane permeability .

Q. What crystallographic techniques are critical for resolving the three-dimensional conformation of fluorinated piperazine derivatives, and how does crystal packing influence their stability?

Answer:

  • Low-temperature diffraction: Reduces thermal motion artifacts. Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) .
  • Hydrogen bonding: Piperazine N-H donors form interactions with acceptor groups (e.g., carbonyls), stabilizing crystal lattices. Fluorine’s electronegativity enhances van der Waals contacts .
  • Disorder modeling: SHELXL refines disordered fluoromethyl or benzyl groups with split occupancy .

Q. When encountering contradictory biological data between in vitro and in vivo models for fluorinated piperazines, what experimental approaches can reconcile these discrepancies?

Answer:

  • Pharmacokinetic profiling: Compare plasma exposure (AUC) and tissue distribution (LC-MS/MS) to confirm bioavailability .
  • Metabolite identification: HR-MS/MS detects in vivo metabolites (e.g., defluorinated or oxidized species) that may lack activity .
  • Species-specific assays: Repeat in vitro tests with primary cells from the in vivo model species (e.g., rat hepatocytes) .

Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound analogs with enhanced selectivity for neurological targets?

Answer:

  • Substituent scanning: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to modulate receptor subtype selectivity .
  • Fluorine positioning: Para vs. ortho fluorination on benzyl rings alters steric and electronic interactions with binding pockets (e.g., 5-HT1A vs. D2 receptors) .
  • In silico pharmacophore modeling: MOE defines essential features (e.g., hydrogen-bond acceptors) for target engagement .

Q. What methodologies are recommended for assessing the metabolic stability and toxicity profile of fluorinated piperazine derivatives during preclinical development?

Answer:

  • Microsomal assays: Incubate with NADPH-fortified human liver microsomes (HLM) to measure t₁/₂ and intrinsic clearance .
  • Ames test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG inhibition: Patch-clamp electrophysiology evaluates cardiac toxicity risks .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Antibacterial Activity: Fluoromethyl vs. Other Piperazine Substituents

1,4-Dibenzyl-2-(fluoromethyl)piperazine shares structural similarities with quinolone antibacterial agents. For example, 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 20, ) demonstrated in vitro antibacterial activity comparable to ciprofloxacin, with superior oral absorption due to the fluoromethyl group’s lipophilicity .

Compound Substituent at Piperazine MIC (μg/mL) E. coli Oral Bioavailability Reference
Ciprofloxacin Piperazine (unmodified) 0.03 Moderate
Compound 20 (Fluoromethyl) 2-(Fluoromethyl) 0.05 High
Chloromethyl Analogue 2-(Chloromethyl) 0.10 Low

Key Insight: The fluoromethyl group balances antibacterial potency and pharmacokinetics better than chloromethyl or non-halogenated analogues.

Receptor Binding Affinity: Piperazine vs. Piperidine Derivatives

Piperazine derivatives often outperform piperidine analogues in receptor interactions. For instance, in adenosine A₂A receptor (hA₂AAR) binding studies:

Compound Core Structure Substituent Ki (nM) Selectivity Reference
1 Piperidine Benzyl 594 Low
3 Piperazine Benzyl 58 High
Target Piperazine 2-(Fluoromethyl), 1,4-Dibenzyl Predicted <50 High -

The piperazine ring’s nitrogen atoms enhance hydrogen bonding and conformational flexibility, critical for high-affinity interactions. Fluoromethyl and benzyl groups further optimize steric and electronic complementarity .

Metabolic Stability: Fluorination vs. Oxidative Liability

Piperazine rings are metabolic hotspots, often undergoing N-dealkylation or oxidation (). Fluorination at the 2-position may reduce susceptibility to oxidative degradation. For example:

  • Non-fluorinated piperazines: Rapid oxidation by cytochrome P450 or environmental MnO₂, leading to dealkylated metabolites .
  • Fluorinated analogues: Fluorine’s electronegativity stabilizes adjacent bonds, slowing oxidation.

Structural Analogues: Benzylpiperazine Designer Drugs

DBZP is associated with hallucinogenic effects due to unmodified lipophilicity, whereas fluorination may attenuate blood-brain barrier permeability .

Antidiabetic Piperazine Derivatives

Fluoromethyl substitution could enhance metabolic stability in this context, though data remain speculative .

Propriétés

Formule moléculaire

C19H23FN2

Poids moléculaire

298.4 g/mol

Nom IUPAC

1,4-dibenzyl-2-(fluoromethyl)piperazine

InChI

InChI=1S/C19H23FN2/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2

Clé InChI

SDEMZAXQOIWPPI-UHFFFAOYSA-N

SMILES canonique

C1CN(C(CN1CC2=CC=CC=C2)CF)CC3=CC=CC=C3

Origine du produit

United States

Synthesis routes and methods I

Procedure details

To a solution of diethylaminosulfur trifluoride (1.5 ml, 12.16 mmol) in dichloromethane (10 ml) at −72° C. was added 1,4-dibenzyl-2-(hydroxymethyl)piperazine (3 g, 10.1 mmol) in dichloromethane (20 ml) over 10 minutes. The mixture was stirred for 16 h whilst warming to room temperature and treated with water (20 ml). The aqueous phase was basified to pH 9 using 4 M sodium hydroxide and the organic phase separated. The aqueous phase was extracted with dichloromethane (2×30 ml) and the combined organic layers dried with sodium sulfate and evaporated. The residue was purified by flash chromatography eluting with 20% (v/v) ethyl acetate in hexane to afford 1,4-dibenzyl-2-(fluoromethyl)piperazine (0.94 g) as a colourless oil.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.6 g (3.7 mmol) of diethylamino-sulfur trifluoride in 5 ml dichloromethane cooled at -78° C. under nitrogen was added dropwise a solution of 1 g (3.4 mmol) of 2-hydroxymethyl-1,4-di-phenylmethyl piperazine in 5 ml dichloromethane. The temperature of the solution was allowed to warm to -50° C. in 30 mn then to C. in 1 hr 30 min. The solution was stirred two more hours at room temperature and cooled back to +5° C. A few drops of aqueous saturated solution of sodium bicarbonate were added until basic pH. The organic layer was washed twice with water, dried over magnesium sulfate, the solvent removed to give 1.10 g of an oil which was purified by chromatography using dichloromethane/ethyl acetate (95:5) to afford 0.46 g (42%) of title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous saturated solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

(1,4-Dibenzylpiperazin-2-yl)methanol (15 g, 50.5 mmol) in DCM (50 mL) was added dropwise to a stirred solution of DAST (7.42 mL, 60.6 mmol) in DCM (150 mL) cooled to −78° C. The reaction mixture was maintained below −30° C. for 24 h before warming to room temperature and stirring for an additional 20 h. The reaction was quenched by the addition of water (100 mL). The organic phase was separated, the aqueous basified with NaOH (aq.) to pH 10 and extracted with DCM (3×75 mL). The combined organics were washed with water (2×100 mL), brine (2×100 mL), dried (Na2SO4) and concentrated under reduced pressure. The resultant oil was purified by chromatography on silica gel with EtOAc:heptane (1:9, v/v) as eluent to afford 1,4-dibenzyl-2-fluoromethylpiperazine (6.0 g, 20.1 mmol, 40%). A biproduct of the reaction was also isolated, 1,4-dibenzyl-6-fluoroperhydro-1,4-diazepine (1.0 g, 3.35 mmol, 7%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7.42 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4.82 g (0.045 mole) of benzylamine and 9.09 g (0.09 mole) of triethylamine were added to a solution of N-(3-fluoro-2-methylsulfonyloxypropyl)-N-(2-methylsulfonyloxyethyl)benzylamine [prepared as described in step (b) above] dissolved in 200 ml of ethanol. The mixture was heated under reflux for 2 hours and then concentrated by evaporation under reduced pressure. 100 ml of ethanol and 40 ml of a 2N aqueous solution of sodium hydroxide were added to the residue, and the mixture was concentrated by evaporation under reduced pressure. The residue was mixed with ethyl acetate, and insoluble materials were removed by filtration. The filtrate was freed from the solvent by evaporation under reduced pressure, and the residue was purified by column chromatography through silica gel using a 9:1 by volume mixture of toluene and ethyl acetate as the eluent, to afford 3.60 g of 1,4-dibenzyl-2-fluoromethylpiperazine as a yellow oil.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step One
Name
N-(3-fluoro-2-methylsulfonyloxypropyl)-N-(2-methylsulfonyloxyethyl)benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.